molecular formula C9H15BrO B13558982 2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers

2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers

Cat. No.: B13558982
M. Wt: 219.12 g/mol
InChI Key: FRKQRIWKMGEQBB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-oxaspiro[3.5]nonane is a brominated spirocyclic compound characterized by a 5-oxaspiro[3.5]nonane core structure with a bromomethyl substituent at the 2-position. The spiro system consists of a six-membered oxane ring fused to a three-membered cyclopropane-like ring, creating a rigid bicyclic framework. The compound exists as a mixture of diastereomers due to stereochemical variations at the spiro center or the bromomethyl group. This structural rigidity and halogenated substituent make it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions or as a precursor in drug discovery .

Key structural features:

  • Molecular formula: C₉H₁₅BrO (inferred from analogs like 8-bromo-5-oxaspiro[3.5]nonane in ).
  • Functional groups: Ether oxygen in the oxaspiro ring and bromomethyl group.
  • Stereochemistry: Diastereomeric mixture complicates purification and application but enhances diversity in derivatization.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

2-(bromomethyl)-5-oxaspiro[3.5]nonane

InChI

InChI=1S/C9H15BrO/c10-7-8-5-9(6-8)3-1-2-4-11-9/h8H,1-7H2

InChI Key

FRKQRIWKMGEQBB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CC(C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-5-oxaspiro[3.5]nonane typically involves the formation of the spiro ring system followed by the introduction of the bromomethyl group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. The bromomethyl group can then be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification of the mixture of diastereomers can be achieved through techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 2-(bromomethyl)-5-oxaspiro[3.5]nonane can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols, leading to the formation of corresponding alcohols, amines, and thioethers.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

  • Alcohols, amines, thioethers (from substitution)
  • Carboxylic acids, ketones (from oxidation)
  • Methyl derivatives (from reduction)

Scientific Research Applications

Chemistry: 2-(bromomethyl)-5-oxaspiro[3.5]nonane is used as an intermediate in the synthesis of more complex spiro compounds. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s ability to undergo various chemical reactions makes it useful in the design of biologically active molecules. It can be used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, 2-(bromomethyl)-5-oxaspiro[3.5]nonane is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-oxaspiro[3.5]nonane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Spiro Compounds

a) 8-Bromo-5-oxaspiro[3.5]nonane ()
  • Structural differences : Bromine is directly attached to the spiro framework (8-position) rather than a bromomethyl group.
  • Reactivity : The bromine at the 8-position may undergo elimination or aromatic substitution less readily than the bromomethyl group, which is more sterically accessible for nucleophilic attack.
  • Physical properties :
    • Molecular weight: 205.1 g/mol (C₈H₁₃BrO).
    • Predicted Collision Cross Section (CCS): 135.1 Ų (for [M+H]+ adduct), suggesting a compact 3D structure .
b) tert-Butyl 6-(Iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate ()
  • Structural differences : Iodomethyl substituent (vs. bromomethyl) and a tert-butyl carboxylate ester.
  • Reactivity : The iodine atom’s larger size and weaker C–I bond (vs. C–Br) may increase susceptibility to radical or substitution reactions. The ester group enhances lipophilicity, making it more suitable for prodrug strategies.
  • Commercial availability : Priced at $2,873 for 2.5 g, indicating high cost due to synthetic complexity .

Nitrogen-Containing Spiro Analogs

a) 5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane (AS98660, )
  • Structural differences : Incorporates a Boc-protected amine (5-aza) and hydroxyl group (8-position).
  • Functionality : The nitrogen atom introduces hydrogen-bonding capability and basicity, which could enhance interactions with biological targets (e.g., enzymes or receptors).
  • Applications : Likely used in peptide mimetics or as a building block for CNS-targeted drugs .
b) 2,7-Diazaspiro[3.5]nonane Derivatives ()
  • Structural differences : Two nitrogen atoms replace oxygen in the spiro framework.
  • Biological relevance : Demonstrated high affinity for sigma receptors (e.g., compound 4b, Ki = 0.78 nM for α4β2 nicotinic receptors). The diaza scaffold modulates electronic properties and solubility compared to oxaspiro analogs .

Hydroxy- and Carboxylate-Substituted Spiro Compounds

a) 2-Oxa-7-azaspiro[4.4]nonane ()
  • Structural differences : Larger spiro system (4.4 vs. 3.5) and azaspiro ring.
  • Physicochemical properties : Increased ring size may reduce ring strain but lower conformational rigidity.
b) 2-Oxaspiro[3.5]nonane-7-carboxylic Acid (AS56677, )
  • Functional groups : Carboxylic acid at the 7-position.
  • Applications: Potential use in metal-organic frameworks or as a ligand in catalysis due to its acidic and chelating properties .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(Bromomethyl)-5-oxaspiro[3.5]nonane C₉H₁₅BrO Bromomethyl ~223.1 (estimated) Diastereomeric mixture; SN2 precursor Inferred
8-Bromo-5-oxaspiro[3.5]nonane C₈H₁₃BrO Bromine at 8-position 205.1 CCS = 135.1 Ų; compact structure
tert-Butyl 6-(iodomethyl)-5-oxaspiro... C₁₄H₂₃IO₃ Iodomethyl, carboxylate 366.2 High-cost intermediate ($2,873/2.5g)
5-Boc-8-hydroxy-2-oxa-5-azaspiro[...] C₁₂H₂₁NO₄ Boc-amine, hydroxyl 267.3 Peptide mimetics
2,7-Diazaspiro[3.5]nonane derivatives Varies Dual nitrogen atoms Varies Sigma receptor ligands (Ki < 1 nM)

Key Findings and Implications

Reactivity Trends: Bromomethyl-substituted spiro compounds (e.g., the target compound) exhibit greater versatility in nucleophilic substitution compared to halogenated analogs like 8-bromo-5-oxaspiro[3.5]nonane.

Biological Potential: Diazaspiro derivatives show promise in CNS drug discovery due to high receptor affinity, whereas oxaspiro compounds may serve as rigid scaffolds for synthetic chemistry.

Commercial Viability: Halogenated spiro compounds (e.g., iodomethyl derivatives) are significantly more expensive than non-halogenated analogs, reflecting synthetic challenges .

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